![molecular formula C12H12F2 B12540332 [3-(Difluoromethylidene)pent-4-en-1-yl]benzene CAS No. 821799-47-7](/img/structure/B12540332.png)
[3-(Difluoromethylidene)pent-4-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Difluoromethylidene)pent-4-en-1-yl]benzene is a chemical compound characterized by the presence of a difluoromethylidene group attached to a pent-4-en-1-yl chain, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethylidene)pent-4-en-1-yl]benzene typically involves the introduction of the difluoromethylidene group to a suitable precursor. One common method involves the reaction of a pent-4-en-1-yl halide with a difluoromethylidene reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Difluoromethylidene)pent-4-en-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid to form brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
[3-(Difluoromethylidene)pent-4-en-1-yl]benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of [3-(Difluoromethylidene)pent-4-en-1-yl]benzene involves its interaction with specific molecular targets. The difluoromethylidene group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Trifluoromethylidene)pent-4-en-1-yl]benzene: Similar structure but with an additional fluorine atom.
[3-(Chloromethylidene)pent-4-en-1-yl]benzene: Contains a chlorine atom instead of fluorine.
[3-(Bromomethylidene)pent-4-en-1-yl]benzene: Contains a bromine atom instead of fluorine.
Uniqueness
[3-(Difluoromethylidene)pent-4-en-1-yl]benzene is unique due to the presence of the difluoromethylidene group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
821799-47-7 |
|---|---|
Formule moléculaire |
C12H12F2 |
Poids moléculaire |
194.22 g/mol |
Nom IUPAC |
3-(difluoromethylidene)pent-4-enylbenzene |
InChI |
InChI=1S/C12H12F2/c1-2-11(12(13)14)9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
Clé InChI |
UPDAXWGDADKPOA-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=C(F)F)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)
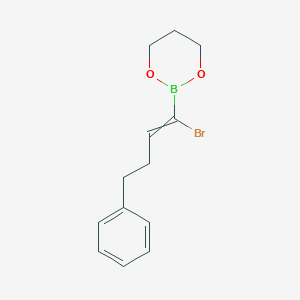

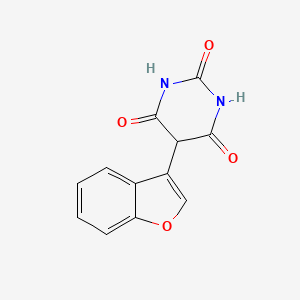
![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)
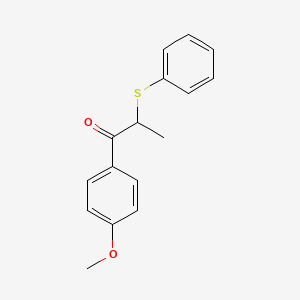
![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)
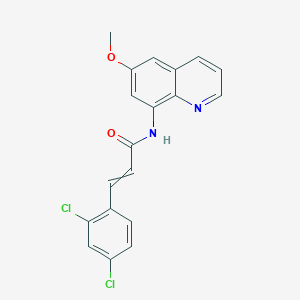
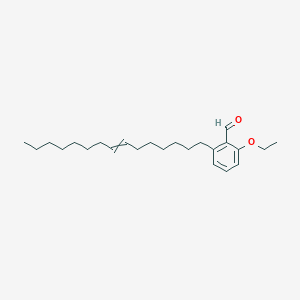
![2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12540307.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)

![1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12540327.png)
